![molecular formula C17H15ClN4O3S B11637581 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 303104-90-7](/img/structure/B11637581.png)
3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a pyrazole ring, and a hydroxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route begins with the preparation of the chlorothiophene derivative, followed by the formation of the pyrazole ring and the subsequent attachment of the hydroxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include:
- 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
- 5-(3-chlorothiophen-2-yl)-1H-pyrazole
- (5-chlorothiophen-2-yl)boronic acid .
Uniqueness
What sets 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as compound 1 ) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula C17H15ClN4O2S and a molecular weight of approximately 375.84 g/mol. The structural characteristics include a thiophene ring, a pyrazole moiety, and an ethoxy-substituted phenyl group, which may contribute to its biological properties.
Antioxidant Activity
Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the ethoxy-substituted phenyl moiety is believed to enhance radical scavenging activities, making compound 1 a candidate for further investigation in oxidative stress-related conditions.
Antimicrobial Activity
Research into related pyrazole derivatives has shown promising antimicrobial effects. For instance, compounds structurally similar to compound 1 have demonstrated inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compound 1 can be hypothesized based on the activities of related compounds. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators.
Study on Antioxidant Potential
In a study examining the antioxidant activity of pyrazole derivatives, compound 1 was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that compound 1 exhibited a significant dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 25 ± 2 |
Compound 1 | 30 ± 3 |
Antimicrobial Activity Assessment
A recent investigation into the antimicrobial properties of various pyrazole derivatives included compound 1. It was tested against multiple pathogens using the agar diffusion method. The results demonstrated that compound 1 had a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Anti-inflammatory Mechanism Exploration
In vitro studies were conducted to assess the anti-inflammatory effects of compound 1 on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The treatment with compound 1 resulted in a significant reduction in nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.
Properties
CAS No. |
303104-90-7 |
---|---|
Molecular Formula |
C17H15ClN4O3S |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-2-25-14-7-10(3-4-13(14)23)9-19-22-17(24)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9,23H,2H2,1H3,(H,20,21)(H,22,24)/b19-9+ |
InChI Key |
RIRRDSRKKLCORJ-DJKKODMXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
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